5-LOX Inhibitory Activity
This compound demonstrates a specific, dose-dependent inhibitory effect on recombinant human 5-lipoxygenase (5-LOX) with an IC50 of 310 nM [1]. This is a distinct and quantifiable biochemical activity not shared by common N-acetylcadaverine derivatives or simple cyanine dyes. The compound's unique polycyclic structure appears to confer an ability to engage this enzyme, a feature absent in its closest analogs [2].
| Evidence Dimension | Inhibition of 5-LOX Activity |
|---|---|
| Target Compound Data | IC50 = 310 nM |
| Comparator Or Baseline | N-(5-Aminopentyl)acetamide (cadaverine derivative): No reported activity; Generic cyanine dyes: No reported activity |
| Quantified Difference | Target Compound: IC50 = 310 nM; Comparators: Inactive |
| Conditions | In vitro enzyme inhibition assay using recombinant human 5-LOX expressed in E. coli BL21 (DE3) cells, preincubated for 10 minutes followed by arachidonic acid addition. |
Why This Matters
For researchers studying inflammatory pathways or developing 5-LOX-targeted therapeutics, this compound provides a unique, bioactive fluorescent tool for tracking and modulating enzyme activity, which is not possible with standard, inert fluorescent labels.
- [1] BindingDB BDBM50576515, CHEMBL4858051, BindingDB, accessed 2026. View Source
- [2] N-(5-Aminopentyl)acetamide (PD063938), Probes & Drugs Portal, accessed 2026. View Source
